Comprehensive Technical Guide to 5-Tridecanone (CAS 30692-16-1): Properties, Synthesis, and Analytical Profiling
Comprehensive Technical Guide to 5-Tridecanone (CAS 30692-16-1): Properties, Synthesis, and Analytical Profiling
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
5-Tridecanone (CAS 30692-16-1) is a mid-chain asymmetric aliphatic ketone that plays a critical role as a lipophilic building block in organic synthesis, a target analyte in thermal degradation studies, and an intermediate in the development of tertiary amines for pharmaceutical formulations. This whitepaper synthesizes its physicochemical profile, details a modern transition-metal-free synthesis protocol, and establishes rigorous analytical parameters for its validation.
Chemical Identity and Physicochemical Profiling
Understanding the fundamental properties of 5-Tridecanone is essential for predicting its behavior in solvent systems, chromatographic matrices, and biological assays.
The 13-carbon aliphatic chain combined with the C5 carbonyl position creates an asymmetric steric profile. Causality in Physical State: This asymmetry disrupts crystalline lattice packing compared to highly symmetrical ketones (e.g., 7-tridecanone). Consequently, the melting point is depressed to 16–17 °C, rendering 5-tridecanone a colorless liquid or low-melting solid at standard ambient temperature and pressure (SATP)[1]. Furthermore, its high octanol-water partition coefficient (LogP ~4.5) dictates strong lipophilicity, requiring non-polar solvent systems for efficient extraction[2].
Table 1: Fundamental Chemical Identifiers
| Property | Value |
| IUPAC Name | Tridecan-5-one |
| CAS Registry Number | 30692-16-1 |
| Molecular Formula | C13H26O |
| SMILES | CCCCCCCCC(=O)CCCC |
| InChIKey | VCTJSLKBPLOIOT-UHFFFAOYSA-N |
Table 2: Thermodynamic and Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 198.34 g/mol | PubChem[1] |
| Melting Point | 16 - 17 °C | Alfa Aesar[1] |
| Boiling Point | 550.71 K (Calculated) | Cheméo[2] |
| LogP (Octanol/Water) | 4.496 (Calculated) | Cheméo[2] |
| Kovats Retention Index | 1361.5 (Semi-standard non-polar) | NIST[3] |
Advanced Synthesis: Radical-Chain Hydroacylation
Historically, the synthesis of asymmetric ketones relied on Grignard additions to nitriles or aldehydes followed by heavy-metal oxidation. Modern green chemistry favors transition-metal-free radical-chain additions. 5-Tridecanone can be synthesized efficiently via the hydroacylation of oct-1-ene with pentanal[4][5].
Mechanistic Causality: The reaction utilizes N-hydroxyphthalimide (NHPI) and dibenzoyl peroxide (BPO). BPO acts as the thermal initiator, abstracting a hydrogen from NHPI to generate a phthalimide-N-oxyl (PINO) radical. The PINO radical then abstracts the aldehydic hydrogen from pentanal. NHPI functions as a polarity-reversal catalyst ; it overcomes the inherent electronic mismatch between the nucleophilic acyl radical and the electron-rich terminal alkene (oct-1-ene), facilitating a rapid and selective radical addition to yield 5-tridecanone[5].
Radical-chain hydroacylation pathway for 5-Tridecanone synthesis.
Self-Validating Experimental Protocol
Note: This protocol incorporates in-process analytical validation to ensure system integrity before downstream workup.
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Reagent Preparation & Degassing:
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Action: Dissolve oct-1-ene (1.0 equiv) and pentanal (3.0 equiv) in anhydrous toluene. Sparge the solution with Argon for 15 minutes.
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Causality: Molecular oxygen is a potent diradical that will rapidly quench the PINO and acyl radicals, terminating the chain reaction. Rigorous degassing is non-negotiable.
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Catalyst Assembly:
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Action: Add NHPI (10 mol%) to the reaction vessel. Heat the mixture to 80 °C under a continuous Argon blanket.
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Initiation:
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Action: Add BPO (5 mol%) dropwise as a solution in toluene over 1 hour. Stir for an additional 12 hours[5].
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Causality: Slow addition of the initiator maintains a steady-state concentration of radicals, preventing radical-radical dimerization side reactions.
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In-Process Analytical Validation (The Self-Validation Step):
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Action: Withdraw a 50 µL aliquot, dilute in 1 mL of hexane, and inject into a GC-MS (e.g., HP-5MS column).
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Validation Metric: The reaction is deemed successful only if the oct-1-ene peak is consumed and a new dominant peak appears with a Kovats Retention Index of exactly 1361.5 [3]. The mass spectrum must confirm the molecular ion [M]⁺ at m/z 198.
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Workup and Purification:
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Action: Quench the reaction with saturated aqueous NaHCO₃ to neutralize acidic byproducts. Extract with ethyl acetate, dry over MgSO₄, and purify via silica gel flash chromatography (Hexane/Ethyl Acetate gradient).
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Industrial and Pharmaceutical Applications
Biomarker for Thermal Degradation (Aviation & Automotive)
In the aerospace sector, the structural integrity of synthetic ester-based lubricants is paramount. Under extreme thermal stress (e.g., in aircraft bleed air systems), long-chain aliphatic additives undergo homolytic cleavage and subsequent oxidation. 5-Tridecanone has been formally identified via GC-MS as a key degradation biomarker in aged aviation oils. Monitoring the concentration of 5-tridecanone provides a quantifiable metric for the thermal breakdown and remaining useful life of the lubricant.
Lipophilic Scaffold in Drug Development
In pharmaceutical synthesis, mid-chain ketones like 5-tridecanone are highly valued for their ability to undergo reductive amination. By reacting 5-tridecanone with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), chemists can generate highly lipophilic, sterically hindered tertiary amines. These structures are frequently utilized in the design of ionizable lipids for Lipid Nanoparticle (LNP) delivery systems, where the branched aliphatic tails are crucial for endosomal escape and mRNA release.
References
1.[2] Chemical Properties of 5-Tridecanone (CAS 30692-16-1) - Cheméo. Céondo GmbH. Available at: 2.[1] 5-Tridecanone | C13H26O | CID 42549 - PubChem. National Institutes of Health (NIH). Available at: 3.[4] 1,4-Dihydropyridines as Alkyl Radical Precursors: Introducing the Aldehyde Feedstock to Nickel/Photoredox Dual Catalysis. ACS Publications. Available at: 4.[5] Modern Oxidation Methods, 2nd Edition (Bäckvall, J.E.). EPDF. Available at: 5.[3] 5-Tridecanone | C13H26O | CID 42549 - GC-MS Spectral Data. National Institutes of Health (NIH). Available at: 6. Characterization of the Ageing Process in Aviation Lubricant Oils through an Experimental Simulation of the Bleed Air System Conditions. Universidade NOVA de Lisboa (UNL). Available at:
